1-(2-Thienylcarbonyl)indoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

These methods allow access to diverse indole derivatives, including 1-(2-Thienylcarbonyl)indoline .

Molecular Structure Analysis

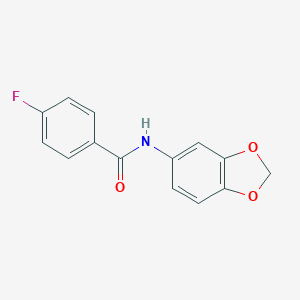

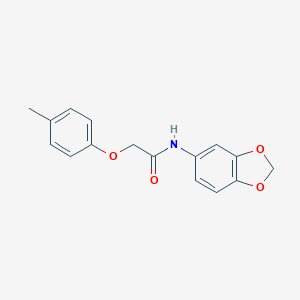

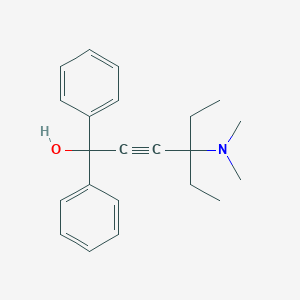

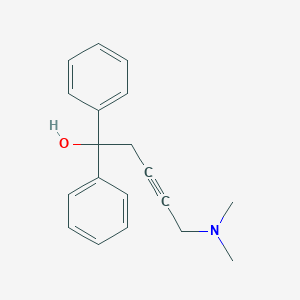

The molecular structure of This compound comprises an indole ring fused with a thienyl group. The indole nucleus contains 10 π-electrons, rendering it aromatic. Electrophilic substitution readily occurs on the indole due to π-electron delocalization. Physically, it appears as a crystalline, colorless compound with a distinct odor .

Chemical Reactions Analysis

Wirkmechanismus

1-(2-Thienylcarbonyl)indoline V activates PKC, a family of enzymes that play a critical role in cell signaling and regulation. PKC activation leads to a cascade of downstream effects, including changes in gene expression, cell proliferation, and apoptosis.

Biochemical and physiological effects:

This compound V has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate immune function. It has also been shown to have neuroprotective effects and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2-Thienylcarbonyl)indoline V has several advantages for laboratory experiments. It is a potent and specific activator of PKC, making it a useful tool for studying PKC signaling pathways. However, its potency can also make it difficult to use at low concentrations. Additionally, its effects can be cell-type specific, making it important to carefully choose the appropriate cell lines for experiments.

Zukünftige Richtungen

There are several potential future directions for research on 1-(2-Thienylcarbonyl)indoline V. One area of interest is its potential use in combination therapy for cancer treatment. It has also been suggested as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand its mechanism of action and potential side effects.

In conclusion, this compound V is a promising compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its activation of PKC signaling pathways makes it a valuable tool for studying cell signaling and regulation. Further research is needed to fully understand its potential applications and limitations.

Synthesemethoden

1-(2-Thienylcarbonyl)indoline V can be synthesized through several methods, including total synthesis and isolation from natural sources. One common method involves the condensation of 2-thiophenecarboxylic acid with indole-3-carboxaldehyde, followed by reduction and cyclization.

Wissenschaftliche Forschungsanwendungen

1-(2-Thienylcarbonyl)indoline V has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Biochemische Analyse

Biochemical Properties

Indoline derivatives, such as 1-(2-Thienylcarbonyl)indoline, are known to interact with multiple receptors, which can be beneficial in developing new useful derivatives

Cellular Effects

The cellular effects of this compound are not fully understood due to limited research. Indoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. Indoline derivatives are known to bind with high affinity to multiple receptors . This suggests that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. Indole, a related compound, is known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that this compound could potentially be involved in similar metabolic pathways.

Eigenschaften

IUPAC Name |

2,3-dihydroindol-1-yl(thiophen-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c15-13(12-6-3-9-16-12)14-8-7-10-4-1-2-5-11(10)14/h1-6,9H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTAKECNNPRRSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[4-(Dimethylamino)but-1-ynyl]fluoren-9-ol](/img/structure/B398419.png)

![2-Oxo-2-phenylethyl phenyl[(trifluoroacetyl)amino]acetate](/img/structure/B398424.png)

![4-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B398427.png)